
Piridocaine
Structure
3D Structure
Eigenschaften
CAS-Nummer |
87-21-8 |
---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-piperidin-2-ylethyl 2-aminobenzoate |
InChI |
InChI=1S/C14H20N2O2/c15-13-7-2-1-6-12(13)14(17)18-10-8-11-5-3-4-9-16-11/h1-2,6-7,11,16H,3-5,8-10,15H2 |
InChI-Schlüssel |
BMIJYAZXNZEMLI-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CCOC(=O)C2=CC=CC=C2N |
Kanonische SMILES |
C1CCNC(C1)CCOC(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Beschreibung
Historical Perspectives in Amino Amide Compound Research
Evolution of Academic and Scientific Interest in Piridocaine Analogues
This compound, also identified by synonyms such as Pridocaine hydrochloride or Lucaine hydrochloride, emerged within the scientific landscape as a development in the amino amide local anesthetic family ontosight.aimedchemexpress.comglpbio.comdrugfuture.com. Its synthesis and early investigations date back to the mid-20th century, with historical references noting its use, for instance, in obstetric anesthesia drugfuture.comresearchgate.net. Structurally, this compound is described as a piperidyl propanol (B110389) ester of orthoaminobenzoic acid medchemexpress.comglpbio.com. The scientific interest surrounding compounds like this compound was part of a broader, sustained effort to refine local anesthetic properties—seeking optimal potency, speed of onset, duration of action, and safety. While the term "analogues" might not be extensively detailed in relation to this compound itself in the provided literature, this compound represents a specific chemical entity that contributed to the scientific understanding and progression of the amino amide class of local anesthetics.
Scope and Objectives of Contemporary this compound Research
This compound is recognized for its established role as a local anesthetic agent. However, the available scientific literature does not prominently feature extensive contemporary research specifically dedicated to this compound's novel applications or advanced mechanistic studies. Current research trends within the broader field of local anesthetics are increasingly focused on developing long-acting formulations, exploring innovative drug delivery systems such as nano-based formulations, and investigating potential therapeutic applications beyond pain management, which may include anti-inflammatory or even anti-cancer properties e-century.usdovepress.commdpi.comnih.gov. The primary scope of research concerning this compound appears to be its foundational characterization as a local anesthetic within the amino amide class. Contemporary scientific endeavors in this domain often direct their focus towards newer compounds or advanced delivery technologies that build upon the fundamental principles established by earlier agents like this compound.
Data Tables
Table 1: Key Chemical Properties of this compound
Property | Value | Source(s) |
CAS Number | 87-21-8 | drugfuture.comwikipedia.orgchemicalbook.com |
Molecular Formula | C14H20N2O2 | drugfuture.comwikipedia.orgdrugcentral.orgrsc.org |
Molecular Weight | 248.326 g/mol | wikipedia.org |
IUPAC Name | 2-(2-Piperidinyl)ethyl 2-aminobenzoate (B8764639) | wikipedia.org |
Synonyms | Pridocaine hydrochloride, Lucaine hydrochloride, 2-Piperidineethanol (B17955) anthranilate | ontosight.aimedchemexpress.comglpbio.comdrugfuture.comdrugcentral.org |
Chemical Class | Amino amide local anesthetic | ontosight.aiontosight.ai |
Chemical Description | Piperidyl propanol ester of orthoaminobenzoic acid | medchemexpress.comglpbio.com |
Synthetic Methodologies and Chemical Modifications of Piridocaine
Established Synthetic Pathways for the Piridocaine Core Structure
The synthesis of the this compound core structure can be approached by preparing the two key intermediates, 2-piperidineethanol (B17955) and an activated form of 2-aminobenzoic acid, followed by their coupling.
The precursor, 2-piperidineethanol, is commercially available in its racemic form and can be synthesized on an industrial scale. nih.gov The most common established pathway for its synthesis is the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. nih.govgoogle.com This reaction involves the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring. Various catalysts and conditions have been reported for this transformation, as detailed in the table below.
Table 1: Catalytic Systems for the Hydrogenation of 2-(2-hydroxyethyl)pyridine
Catalyst | Solvent | Conditions | Reference |
---|---|---|---|
Ruthenium dioxide | Methanol (B129727) | Not specified | google.com |
Rhodium on carbon | Ethanol | Not specified | google.com |
Palladium on carbon | Water | Not specified | google.com |
Platinum-oxide platinum black | Ethanol | Room temperature | google.com |
The second component of this compound is the 2-aminobenzoate (B8764639) (anthranilate) group. The direct esterification of 2-aminobenzoic acid with 2-piperidineethanol presents challenges due to the presence of the amino groups on both molecules, which can lead to side reactions. A common strategy to overcome this is to use an activated derivative of 2-aminobenzoic acid, such as an acid chloride or an ester for transesterification. For instance, a general method for preparing anthranilate esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org Another approach is the transesterification of a simple alkyl anthranilate, like methyl anthranilate, with the desired alcohol, 2-piperidineethanol, often catalyzed by a base or an acid. google.com
Development of Novel Approaches in this compound Synthesis Research
Recent research in organic synthesis has led to the development of novel methods that could be applied to produce this compound and its core structure more efficiently or under milder conditions. For the synthesis of the anthranilate ester moiety, a novel metal- and oxidant-free multicomponent reaction (MCR) strategy has been reported. This approach utilizes 2-nitrobenzaldehyde, malononitrile, and an alcohol to produce anthranilate esters in a single, highly atom- and step-economic operation. rsc.org This method involves a concurrent intramolecular redox process, which simultaneously oxidizes the aldehyde and reduces the nitro group. rsc.org
For the piperidine component, diversity-oriented synthesis (DOS) strategies have been developed that use 2-piperidineethanol as a versatile starting material to create a library of structurally diverse nitrogen-containing compounds. unimi.it These methods often involve a sequence of reactions such as stereocontrolled allylation, Mitsunobu reaction, and ring-closing metathesis to build molecular complexity. unimi.it Such approaches could be adapted to generate a wide range of this compound analogues for research purposes.
Design and Synthesis of this compound Derivatives for Research Exploration
The design and synthesis of derivatives of a lead compound like this compound are crucial for exploring structure-activity relationships (SAR) and optimizing its properties. This can be achieved through structure-directed synthesis of analogues and rational scaffold modification strategies.
Structure-directed synthesis involves making specific, planned modifications to the molecular structure of this compound to investigate the role of different parts of the molecule. Potential modifications could include:
Modification of the Aromatic Ring: Introducing various substituents (e.g., alkyl, alkoxy, halogen) onto the 2-aminobenzoate ring to study their electronic and steric effects.
Alteration of the Ester Linkage: Replacing the ester group with other functionalities like an amide or ether to assess the importance of the ester for activity and metabolic stability.
Modification of the Piperidine Ring: Introducing substituents on the piperidine ring or altering the ring size to explore the conformational requirements for activity.
The synthesis of such analogues would employ standard organic chemistry transformations. For example, substituted anthranilic acids can be used as starting materials for aromatic ring modification. researchgate.net Amide analogues could be prepared by coupling 2-(2-aminoethyl)piperidine with the appropriate benzoic acid derivative.
Rational scaffold modification involves a more knowledge-based approach to designing new molecules. This can include computational modeling and the application of medicinal chemistry principles like bioisosteric replacement. For a compound like this compound, one could envision replacing the piperidine scaffold with other heterocyclic systems known to be present in biologically active molecules. wikipedia.org The goal of such modifications is often to improve properties like target selectivity, metabolic stability, or to discover novel biological activities.
For instance, the development of novel pyrimidine (B1678525) and chromene derivatives containing a lidocaine (B1675312) analogue showcases how the core scaffold of a known active compound can be modified to explore new therapeutic areas, such as antimicrobial agents. chemicalbook.com A similar strategy could be applied to this compound, where the piperidine and anthranilate moieties are systematically replaced or modified based on a rational design hypothesis.
Stereoselective Synthesis Research of this compound and Related Chemical Entities
This compound possesses a stereocenter at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers. The biological activity of these enantiomers may differ significantly. Therefore, the stereoselective synthesis of this compound is of considerable importance.
Research in this area focuses on methods to produce a single enantiomer of the 2-substituted piperidine core. One approach is the enzymatic kinetic resolution of racemic 2-piperidineethanol. nih.gov This method uses an enzyme to selectively acylate one enantiomer, allowing for the separation of the two.
Another strategy is asymmetric synthesis, which aims to create the chiral center in a controlled manner. For example, catalytic enantioselective bromocyclization of olefinic amides has been developed to produce enantioenriched 2-substituted 3-bromopiperidines, which can then be further functionalized. A double reductive amination cascade using a chiral dienetricarbonyliron complex as an auxiliary has also been shown to produce 2-dienyl-substituted piperidines with complete diastereoselectivity. These methods provide pathways to enantiomerically pure intermediates that could be used in the synthesis of optically active this compound.
Table 2: Research Findings on Stereoselective Synthesis of 2-Substituted Piperidines
Method | Key Features | Outcome | Reference |
---|---|---|---|
Enzymatic Kinetic Resolution | Use of enzymes to selectively react with one enantiomer of 2-piperidineethanol. | Separation of enantiomers. | nih.gov |
Catalytic Enantioselective Bromocyclization | Use of amino-thiocarbamate catalysts for asymmetric cyclization of olefinic amides. | Enantioenriched 2-substituted 3-bromopiperidines. | Not in search results |
Double Reductive Amination Cascade | Employs a chiral dienetricarbonyliron complex as a stereocontrolling element. | Single diastereoisomer of 2-dienyl-substituted piperidines. |
Spectroscopic Characterization and Advanced Analytical Research of Piridocaine
Advanced Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopic methods provide critical information about the molecular structure of Piridocaine by analyzing its interaction with electromagnetic radiation or its response to magnetic fields.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. Both proton NMR (1H NMR) and carbon-13 NMR (13C NMR) are employed to understand the chemical environment of hydrogen and carbon atoms within this compound.
1H NMR Spectroscopy: This technique reveals the number, type, and connectivity of hydrogen atoms. For this compound, one would expect signals corresponding to aromatic protons on the aminobenzoate ring, aliphatic protons from the piperidine (B6355638) ring and the ethyl linker, and the protons of the primary amine group (-NH2). The integration of these signals provides the relative number of protons in each environment, while splitting patterns (multiplicity) indicate the number of neighboring protons, thereby aiding in the elucidation of the molecular framework upi.edu.
13C NMR Spectroscopy: This method provides information about the carbon skeleton. Each unique carbon atom in this compound will typically resonate at a characteristic chemical shift. Key signals would include those for the aromatic carbons, the carbonyl carbon of the ester group (expected in the downfield region, ~160-180 ppm), and the various aliphatic carbons of the piperidine ring and the ethyl chain chemguide.co.uk, libretexts.org. Studies on similar local anesthetics, such as Lidocaine (B1675312), demonstrate the utility of 13C NMR for confirming the presence of all carbon environments asahilab.co.jp.
NMR is essential for confirming the structural integrity of this compound and identifying any structural isomers or impurities .
Infrared (IR) and Fourier Transform-Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Infrared (IR) and Fourier Transform-Infrared (FT-IR) spectroscopy probe the vibrational modes of molecules, providing a fingerprint that is characteristic of the functional groups present.
This compound, possessing an aromatic amine, an ester linkage, and a piperidine ring, is expected to exhibit specific absorption bands:
N-H stretching: The primary amine group (-NH2) on the aromatic ring typically shows characteristic stretching vibrations in the 3200-3500 cm-1 region utdallas.edu, researchgate.net.
C=O stretching: The ester carbonyl group is a strong absorber, usually appearing around 1700-1750 cm-1 utdallas.edu, spectroscopyonline.com, researchgate.net.
C-O stretching: The ester linkage also gives rise to characteristic C-O stretching bands, typically found in the 1000-1300 cm-1 range utdallas.edu, spectroscopyonline.com, researchgate.net.
C-N stretching: Bands associated with the C-N bonds of the amine groups and within the piperidine ring are also expected utdallas.edu, researchgate.net.
C-H stretching: Both aromatic (>3000 cm-1) and aliphatic (<3000 cm-1) C-H stretching vibrations will be present utdallas.edu, researchgate.net.
FT-IR spectroscopy is widely used to confirm the structural integrity of synthesized compounds like this compound .
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is critical for determining the molecular weight and providing insights into the structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) offers even greater precision by determining the exact mass of ions, allowing for the assignment of elemental compositions.
Molecular Ion: this compound (C14H20N2O2) would yield a molecular ion peak corresponding to its molecular weight of approximately 248.33 Da. Its hydrochloride salt would show a peak at approximately 284.78 Da researchgate.net, chemguide.co.uk.
Fragmentation: Upon ionization, molecules fragment into smaller ions and neutral radicals. The resulting fragmentation patterns are unique to the molecule's structure and provide clues about its connectivity. For this compound, expected fragmentation pathways might involve cleavage of the ester bond, loss of parts of the piperidine ring, or fragmentation of the alkyl chain chemguide.co.uk, libretexts.org, albany.edu. HRMS can precisely measure the mass-to-charge ratio (m/z) of these fragments, enabling the determination of their elemental formulas google.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization Research
UV-Vis spectroscopy is employed to detect chromophoric groups within a molecule, such as the aromatic ring system present in this compound.
The aminobenzoate moiety in this compound is expected to absorb UV light, typically in the range of 200-350 nm, depending on the solvent and specific electronic environment ijpsonline.com, researchgate.net. The position and intensity of these absorption maxima (λmax) can be used for qualitative identification and, when coupled with appropriate calibration, for quantitative analysis thermofisher.com, nih.gov. UV-Vis spectroscopy can also serve as a detection method in chromatographic analyses and help identify impurities that possess UV-absorbing properties.
Chromatographic Methods for Purity Assessment and Quantification in Research
Chromatographic techniques are essential for separating this compound from impurities and for accurately quantifying its concentration in various matrices.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity and quantifying this compound due to its high resolution and sensitivity.
Methodology: A typical HPLC method for this compound would likely involve a reversed-phase C18 column with a mobile phase composed of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. Detection is commonly performed using a UV detector set at an appropriate wavelength, such as 225 nm or 263 nm, which are common for similar local anesthetics researchgate.net, ijpsonline.com.
Purity Assessment: HPLC can effectively separate this compound from synthesis byproducts, degradation products, or related substances. Purity is typically determined by calculating the area percentage of the this compound peak relative to the total area of all detected peaks , researchgate.net, researchgate.net.
Quantification: For quantification, a calibration curve is constructed using standard solutions of this compound. The concentration of this compound in a sample is then determined by comparing its peak area to this calibration curve. Important parameters for method validation include the Limit of Detection (LOD) and Limit of Quantitation (LOQ) researchgate.net. Studies on similar compounds like Lidocaine and Prilocaine (B1678100) have reported retention times around 6-9 minutes under specific HPLC conditions researchgate.net, researchgate.net.
Compound Names Table
Common Name | IUPAC Name (or close approximation) | Molecular Formula | Molecular Weight ( g/mol ) |
This compound | 2-(2-Piperidinyl)ethyl 2-aminobenzoate (B8764639) | C14H20N2O2 | 248.33 |
This compound HCl | 2-(2-Piperidinyl)ethyl 2-aminobenzoate hydrochloride | C14H21ClN2O2 | 284.78 |
The search results confirm that this compound (also known as Lucaine hydrochloride) is a chemical compound used as a local anesthetic. However, despite extensive searching, no specific literature was found detailing its Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications or method development and validation for this compound bioanalysis in preclinical research matrices .
The provided search results primarily discuss LC-MS/MS applications and bioanalytical method validation using examples like Lidocaine and Prilocaine, or general principles of these techniques. There is no mention of this compound in the context of these specific analytical procedures or research findings.
Therefore, it is not possible to generate the requested article with detailed research findings and data tables for the specified sections (3.2.2 and 3.3) as no relevant scientific data for this compound in these areas could be identified.
Molecular Mechanisms and Target Identification Research of Piridocaine
Investigation of Molecular Interaction Sites
The anesthetic properties of Piridocaine stem from its ability to interact with specific molecular sites within the nervous system. Research in this area has primarily focused on its modulation of ion channels, which are crucial for nerve cell signaling.
Ion Channel Modulation Studies (e.g., Voltage-Gated Sodium Channels)
This compound is classified as a local anesthetic belonging to the amino amide group. ontosight.ai The principal mechanism of action for this class of drugs is the blockade of voltage-gated sodium channels (VGSCs) in nerve cells. ontosight.ainih.gov By inhibiting these channels, this compound prevents the influx of sodium ions into the neuron. ontosight.ai This action is critical because the influx of sodium is a key step in the generation and propagation of action potentials, the electrical signals that travel along nerves. ontosight.ainih.gov By preventing this depolarization, this compound effectively blocks the transmission of pain signals to the brain. ontosight.ai
The modulation of ion channels is a key area of drug discovery for various conditions, including pain, epilepsy, and cardiac arrhythmias. metrionbiosciences.com Ion channel modulators can act as blockers, which inhibit ion flow, or openers, which enhance it. wikipedia.org this compound functions as a sodium channel blocker. ontosight.ai
Receptor Binding and Ligand-Target Interactions Research
While the primary target of this compound is considered to be the voltage-gated sodium channel, research into its broader receptor binding profile is ongoing. A virtual screening study investigating potential drug candidates to combat Covid-19 infectivity identified this compound as a molecule that could, in silico, bind to a key druggable pocket on the spike protein of the virus. nih.gov This pocket is located at the inter-chain interface between two domains, and binding to this site could potentially interfere with the conformational changes required for the virus to infect human cells. nih.gov This finding, while preliminary and computational, suggests that this compound may have off-target effects and interact with proteins other than its primary anesthetic target.
Further research is needed to experimentally validate these computational findings and to explore other potential receptor interactions. Understanding the full spectrum of this compound's ligand-target interactions is crucial for a comprehensive understanding of its pharmacological profile.
Biochemical and Cellular Mechanistic Pathway Research
The effects of this compound at the molecular level translate into broader impacts on biochemical and cellular pathways. Investigating these pathways provides a more complete picture of the drug's mechanism of action.
In Vitro Enzymatic and Binding Assays
Detailed in vitro enzymatic and binding assay data specifically for this compound are limited in the public domain. However, the study of local anesthetics often involves such assays to characterize their interaction with their targets. For instance, automated patch-clamp systems are utilized to conduct high-throughput screening of compounds that modulate ion channel function. moleculardevices.com These systems allow for the rapid and precise measurement of ion channel activity in the presence of a test compound, enabling the determination of parameters like IC50 values (the concentration of a drug that inhibits a biological process by 50%).
While specific data for this compound is not available, a study on lidocaine (B1675312) and prilocaine (B1678100) in a topical cream demonstrated the use of in vitro permeation testing (IVPT) with human skin to assess the drugs' cutaneous pharmacokinetics. complexgenerics.org Such assays are crucial for understanding how a drug behaves at the site of application and penetrates biological barriers.
Cellular Pathway Interrogation Studies
The blockade of sodium channels by this compound has downstream effects on various cellular pathways. For example, the systemic administration of lidocaine, a related local anesthetic, has been shown to have anti-inflammatory effects. nih.gov These effects are mediated, in part, by the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov Lidocaine has been demonstrated to suppress the production of pro-inflammatory cytokines like IL-2, IFN-γ, and TNF-α at the transcriptional level by inhibiting the NF-κB signaling pathway in T cells. nih.gov
Furthermore, some local anesthetics may modulate the Notch signaling pathway. google.com This pathway is involved in cell-to-cell communication and plays a role in various developmental and physiological processes. While direct evidence for this compound's effect on this pathway is lacking, its inclusion in a list of facilitating agents for polynucleotide delivery, alongside other local anesthetics, suggests a potential interaction with cellular membranes and associated signaling molecules. google.com
Advanced Approaches for Target Identification in Chemical Biology
Identifying the molecular targets of small molecules like this compound is a fundamental goal of chemical biology and drug discovery. nih.govnih.gov Modern approaches have moved beyond traditional methods to employ sophisticated techniques for unbiased target identification.
Chemical proteomics has emerged as a powerful tool for identifying the unknown targets of compounds within complex biological systems. mdpi.com This can be achieved through both probe-based and non-probe-based methods. mdpi.com
Activity-Based Protein Profiling (ABPP): This method uses reactive probes that covalently bind to the active sites of specific enzyme families, allowing for their identification and quantification. mdpi.com
Compound-Centric Chemical Proteomics (CCCP): In this approach, the small molecule of interest is modified with a tag (like biotin) to allow for its use as a "bait" to pull down its interacting proteins from a cell lysate. mdpi.comfrontiersin.org These interacting proteins can then be identified by mass spectrometry.
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis. By comparing the protein degradation patterns in the presence and absence of the drug, target proteins can be identified.
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins on a proteome-wide scale. The binding of a ligand typically increases the melting temperature of its target protein, allowing for the identification of drug targets by observing shifts in protein thermal stability.
Computational methods, such as molecular docking and neural networks, are also increasingly used to predict potential drug targets. nih.gov As seen with the in silico study of this compound and the COVID-19 spike protein, these computational approaches can generate hypotheses that can then be tested experimentally. nih.gov
The combination of these advanced techniques provides a powerful toolkit for elucidating the complete target profile of drugs like this compound, which can lead to a better understanding of their mechanisms of action and potentially identify new therapeutic applications.
Chemical Proteomics and Affinity-Based Probes in Target Research
Chemical proteomics is a powerful discipline that utilizes chemistry-based tools to study protein function and drug-protein interactions on a proteome-wide scale. A key technique within this field is the use of affinity-based probes, which are modified versions of a bioactive compound, such as this compound, designed to capture and identify their direct binding partners in complex biological samples like cell lysates.
The general approach involves synthesizing a probe molecule by chemically modifying the parent compound (e.g., this compound) to include two additional components: a reactive group for covalent cross-linking to the target protein and a reporter tag (like biotin (B1667282) or an alkyne handle) for enrichment and identification. google.com Photo-affinity labeling is a common strategy where the reactive group is photoactivatable, allowing the probe to first bind to its target based on its natural affinity before a UV light pulse permanently cross-links them. nih.govsigmaaldrich.com This method can successfully capture both high- and low-affinity interactions that might otherwise be missed. nih.govsigmaaldrich.com
Once the probe has been cross-linked to its protein targets within a cellular system, the cells are lysed, and the reporter tag is used to pull down the probe-protein complexes. After isolation, the captured proteins are identified using mass spectrometry, revealing the landscape of potential targets for the original compound. This unbiased approach is crucial for understanding a drug's full mechanism of action, identifying unexpected "off-targets" that could lead to side effects, and discovering new therapeutic applications. sigmaaldrich.comfrontiersin.org
While this methodology is widely applied in modern drug discovery, specific studies detailing the use of chemical proteomics or affinity-based probes for the comprehensive target deconvolution of this compound are not prominent in published research.
Table 1: General Workflow for Affinity-Based Probe Research
Step | Description | Purpose |
1. Probe Synthesis | A derivative of the parent compound (e.g., this compound) is synthesized to include a reactive group and a reporter tag (e.g., biotin). | To create a tool that mimics the parent compound's binding but can be used for target capture and isolation. |
2. Incubation | The probe is incubated with live cells or a cell lysate, allowing it to bind to its protein targets. | To allow for the natural interaction between the compound and its cellular binding partners. |
3. Cross-linking | A stimulus (e.g., UV light for photo-affinity probes) is applied to create a permanent, covalent bond between the probe and its target protein(s). nih.gov | To lock the transient interaction, enabling subsequent isolation of the target protein. |
4. Enrichment | The reporter tag is used to capture the probe-protein complexes, typically using affinity chromatography (e.g., streptavidin beads for biotin tags). nih.gov | To isolate the target proteins from the thousands of other proteins in the lysate. |
5. Identification | The isolated proteins are digested into peptides and identified using liquid chromatography-mass spectrometry (LC-MS/MS). | To definitively identify the proteins that were bound to the probe. |
Genetic Interaction Studies for Mechanistic Insights
Genetic interaction studies offer a powerful, indirect method for understanding a compound's mechanism of action by mapping how the presence of the compound affects cells with specific gene alterations. guidetopharmacology.org These approaches, such as synthetic lethality screens, can identify genes and pathways that become essential for cell survival only in the presence of the drug, thereby revealing functional relationships and potential targets. medchemexpress.com
Synthetic lethality occurs when the combination of two genetic alterations (e.g., a mutation in a gene and the inhibition of a protein by a drug) results in cell death, whereas either event alone is viable. medchemexpress.com High-throughput screening techniques, particularly those using CRISPR-Cas9 technology, allow researchers to systematically knock out every gene in the genome in the presence and absence of a compound like this compound. asiapharmaceutics.info Genes whose knockout sensitizes the cells to the compound are considered to be in a synthetic lethal relationship with the drug's target.
This approach can elucidate the biological pathways a compound affects without requiring direct measurement of protein binding. It is particularly useful for identifying functional networks and can uncover mechanisms of drug resistance or synergy with other treatments. mdpi.com For instance, a chemogenetic interaction screen can identify genes that, when perturbed, alter a cell's response to a specific inhibitor, providing deep mechanistic insights. asiapharmaceutics.info
Currently, there is no specific research available in the public domain that details the application of large-scale genetic interaction mapping or synthetic lethality screens to investigate the molecular mechanisms of this compound.
Table 2: Types of Genetic Interactions for Mechanistic Studies
Interaction Type | Description | Implication for Drug Mechanism |
Synthetic Lethality | Cell death occurs only when a gene is mutated/deleted AND the drug is present. medchemexpress.com | The drug's target may be in a parallel pathway that compensates for the function of the mutated gene. |
Drug Synergy | The combined effect of two drugs is greater than the sum of their individual effects. | The drugs likely target different nodes in an interconnected pathway, leading to a more complete pathway blockade. |
Drug Resistance | A genetic mutation allows cells to survive in the presence of a normally lethal drug concentration. | The mutated gene may be the drug's target (preventing binding) or part of a pathway that circumvents the drug's effect. |
Drug Sensitivity | A genetic mutation makes cells more susceptible to a drug than non-mutated cells. | The mutated gene may be involved in drug metabolism or in a pathway that is now critically dependent on the drug's target. |
Computational Inference Methods for Target Prediction
Computational, or in silico, methods are essential for predicting the potential protein targets of a small molecule like this compound based on its chemical structure and properties. These approaches can rapidly screen vast libraries of compounds against thousands of potential protein targets, helping to prioritize experimental validation and generate new hypotheses about a drug's mechanism of action. guidetopharmacology.org
One major strategy is molecular docking. This technique uses physics-based scoring functions to model the interaction between a ligand (the drug) and the binding pocket of a protein. asiapharmaceutics.infomdpi.com The program predicts the most likely binding pose and calculates a score that estimates binding affinity. xenotech.com This can be done on a massive scale against a library of known protein structures to identify the most probable targets. For example, in a virtual screening study to identify drugs that could bind to the spike protein of the COVID-19 virus, this compound was one of thousands of compounds assessed for potential affinity. nih.gov
Another powerful approach is network-based biology, which integrates vast datasets of compound-protein interactions and protein-protein interactions. pharmaron.com By analyzing the position of a compound and potential targets within these complex networks, these methods can infer interactions based on the principle of "guilt by association," where compounds with similar structures are predicted to bind to similar targets. pharmaron.com Machine learning and artificial intelligence models are increasingly being trained on these large datasets to predict drug-target interactions with ever-improving accuracy, even for novel compounds. mdpi.com
These computational tools provide a valuable starting point for target identification. However, their predictions must be validated through direct experimental methods, such as the chemical proteomics approaches described previously.
Table 3: Comparison of Computational Target Prediction Methods
Method | Principle | Strengths | Limitations |
Molecular Docking | Simulates the physical interaction between a ligand and a protein's binding site to predict binding affinity and pose. frontiersin.orgmdpi.com | Provides structural insight into the binding mode; does not require prior knowledge of similar ligands. | Requires a 3D structure of the target protein; scoring functions are approximations and can be inaccurate. |
Ligand-Based Methods | Predicts targets based on chemical similarity to other molecules with known targets (e.g., QSAR models). frontiersin.org | Does not require a protein structure; computationally fast. | Less effective for novel compounds with unique chemical scaffolds; depends on the quality of available data. |
Network Biology | Infers interactions by analyzing relationships within large networks of drugs, proteins, and diseases. pharmaron.com | Can identify non-obvious relationships and polypharmacology; integrates multiple data types. | Predictions are correlational, not causal; can be biased by well-studied areas of biology. |
Machine Learning / AI | Trains complex models on large datasets of known drug-target interactions to predict new ones. mdpi.com | Can learn complex patterns that are not obvious to human researchers; highly predictive power. | Often function as "black boxes," making the rationale for a prediction difficult to interpret; highly dependent on training data. |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Piridocaine
Elucidation of Key Structural Features Correlated with Biological Activity
The biological activity of Piridocaine and its analogues is highly dependent on the specific arrangement and chemical nature of its constituent parts. Structure-activity relationship (SAR) studies, which systematically alter the molecular structure to observe corresponding changes in biological effect, have provided valuable insights into the pharmacophore of this class of local anesthetics.
The typical structure of a local anesthetic consists of a lipophilic part, an intermediate chain, and a hydrophilic part. nih.gov In this compound, these are represented by the benzoyl group, the ester linkage with an ethyl chain, and the piperidine (B6355638) ring, respectively.
The Aromatic Ring (Lipophilic Moiety): The lipophilicity of the aromatic ring is a critical determinant of anesthetic potency. mdpi.com This portion of the molecule is believed to interact with the hydrophobic residues of the voltage-gated sodium channels, the primary target of local anesthetics. Modifications to this ring, such as the introduction of substituents, can significantly alter the compound's lipid solubility and, consequently, its ability to penetrate nerve membranes. For instance, in related local anesthetics, the presence of an ortho-methyl group on the aromatic ring has been shown to enhance biological activity. nih.gov
The Hydrophilic Amine (Piperidine Ring): The tertiary amine, in this case, a piperidine ring, is the hydrophilic portion of the molecule. wisdomlib.org This group is ionizable, and its pKa value is a key factor in the onset of action. At physiological pH, an equilibrium exists between the protonated (cationic) and unprotonated (neutral) forms of the amine. The neutral form is essential for penetrating the lipid-rich nerve sheath, while the cationic form is thought to be the active species that binds to the sodium channel from the intracellular side. nih.gov The substitution on the piperidine nitrogen can also influence activity. For example, in a series of methylphenidate analogs, which also contain a piperidine ring, N-alkylation was found to alter the SAR of the aromatic ring. nih.gov
The following table summarizes the key structural components of this compound and their general role in its biological activity:
Structural Component | Role in Biological Activity |
Benzoyl Group | Provides the necessary lipophilicity for membrane penetration and interaction with the hydrophobic regions of the sodium channel. |
Ester Linkage | Influences the duration of action and metabolic pathway. Prone to hydrolysis by esterases. |
Ethyl Chain | Acts as a spacer between the lipophilic and hydrophilic moieties, affecting the overall conformation and binding affinity. |
Piperidine Ring | The ionizable hydrophilic group, crucial for receptor interaction in its protonated form and for membrane transit in its neutral form. |
Quantitative Structure-Activity Relationship (QSAR) Modeling in this compound Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of local anesthetics.
These studies typically involve the calculation of various molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then used to build a predictive model that can estimate the activity of new, untested analogues.
For local anesthetics, key descriptors often include:
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which is strongly correlated with anesthetic potency. nih.gov
pKa: The acid dissociation constant of the tertiary amine, which determines the degree of ionization at physiological pH and influences the onset of action.
Molecular Weight and Volume: Steric parameters that can affect how the molecule fits into its binding site.
Electronic Descriptors: Such as dipole moment and partial charges on specific atoms, which can be important for electrostatic interactions with the receptor.
A hypothetical QSAR study on a series of this compound analogues might yield an equation of the following general form:
log(1/C) = a(logP) - b(pKa) + c(Steric_Descriptor) + d
Where:
C is the concentration required to produce a certain biological effect.
logP represents the lipophilicity.
pKa is the ionization constant.
Steric_Descriptor could be a parameter like molar refractivity.
a, b, c, and d are constants derived from the statistical analysis of the data.
Such models can be instrumental in rationally designing new analogues with potentially improved properties, such as higher potency or a more desirable duration of action.
Fragment-Based Research and Lead Optimization Principles in this compound Analogues
Fragment-based drug discovery (FBDD) is a modern strategy that involves screening small chemical fragments for weak binding to a biological target. Promising fragments are then grown or linked together to create a more potent lead compound. While this compound itself predates the widespread use of FBDD, the principles of lead optimization, which are central to this approach, are highly relevant to the development of its analogues.
Lead optimization involves iterative chemical modifications of a lead compound to improve its pharmacological profile. In the context of this compound analogues, this would involve systematically altering the three main structural components:
Aromatic Ring Modification: Introducing different substituents (e.g., alkyl, halogen, alkoxy groups) at various positions on the phenyl ring to modulate lipophilicity and electronic properties. The goal would be to enhance potency and selectivity.
Intermediate Chain Variation: Altering the length of the alkyl chain connecting the ester group to the piperidine ring, or replacing the ester with a more stable linkage like an amide, could fine-tune the duration of action and metabolic stability.
Piperidine Ring Substitution: Adding substituents to the piperidine ring could influence the pKa of the tertiary amine and introduce new interactions with the receptor, potentially leading to increased affinity.
The table below illustrates some hypothetical modifications to the this compound structure and the potential impact on its activity based on general principles of local anesthetic SAR.
Modification | Rationale | Potential Outcome |
Addition of a methyl group to the ortho-position of the phenyl ring | Increase lipophilicity and potentially introduce favorable steric interactions. | Increased potency. |
Replacement of the ester linkage with an amide linkage | Increase metabolic stability by reducing susceptibility to esterase hydrolysis. | Longer duration of action. |
N-alkylation of the piperidine ring | Alter the pKa and steric bulk around the hydrophilic head. | Modified onset of action and potency. |
Conformational Analysis and its Influence on Molecular Interactions
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. The specific three-dimensional conformation that a drug molecule adopts is crucial for its ability to bind effectively to its biological target.
For this compound, the flexibility of the ethyl chain connecting the ester group and the piperidine ring allows the molecule to adopt various conformations. The bioactive conformation is the specific shape the molecule assumes when it binds to the sodium channel. Understanding this conformation is key to designing more potent and selective analogues.
Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the preferred conformations of this compound in different environments (e.g., in aqueous solution versus a lipid membrane). These studies can help to identify low-energy, stable conformations that are likely to be relevant for biological activity.
The interaction between this compound and its binding site on the sodium channel is thought to involve a combination of:
Hydrophobic interactions: Between the phenyl ring of this compound and nonpolar amino acid residues in the channel.
Electrostatic interactions: Between the protonated piperidine ring and negatively charged amino acid residues, such as aspartate or glutamate.
Hydrogen bonding: Potentially involving the carbonyl oxygen of the ester group.
By understanding the conformational preferences of this compound and the nature of its interactions with the sodium channel, medicinal chemists can design new molecules that are pre-organized in the bioactive conformation, leading to a more favorable binding energy and, consequently, higher potency. nih.gov
Preclinical Pharmacological Research Models and Methodologies for Piridocaine
In Vivo Animal Models for Pharmacokinetic (PK) and Pharmacodynamic (PD) Research (Mechanistic Focus)
Bioanalytical Methodologies for PK/PD Sample Analysis in Animal Studies
The accurate quantification of Piridocaine in biological matrices is fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles in preclinical animal studies. These studies are essential for characterizing drug absorption, distribution, metabolism, and excretion (ADME) properties, which inform efficacy and safety assessments. The development and validation of robust bioanalytical methods are critical for generating reliable data that can be extrapolated to potential human therapeutic applications. While specific published bioanalytical methodologies for this compound in animal PK/PD studies are not extensively detailed in readily available literature, the principles and techniques employed for similar local anesthetics provide a robust framework for such analyses.
Analytical Techniques
The primary analytical technique for the quantitative analysis of small molecules like this compound in biological samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . This method is favored due to its high sensitivity, selectivity, and specificity, enabling the accurate quantification of analytes at low concentrations in complex biological matrices such as plasma, serum, urine, and tissue homogenates nih.govbioanalysis-zone.comnih.gov. LC-MS/MS allows for the separation of this compound from endogenous compounds and potential metabolites, followed by detection based on its unique mass-to-charge ratio and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) , often coupled with UV detection, can also be employed, particularly for purity assessments in early-stage research or if sensitivity requirements are less stringent researchgate.net. However, for the low concentrations typically encountered in PK studies, LC-MS/MS generally offers superior performance.
Sample Preparation
Effective sample preparation is crucial to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte prior to instrumental analysis. Common sample preparation techniques for small molecules like this compound include:
Protein Precipitation (PP): This involves adding an organic solvent (e.g., acetonitrile (B52724), methanol) to the biological sample to precipitate proteins, followed by centrifugation. The supernatant containing this compound is then analyzed researchgate.net.
Liquid-Liquid Extraction (LLE): The biological sample is mixed with an immiscible organic solvent in which this compound has a higher solubility. After mixing and phase separation, the organic layer containing the extracted analyte is collected for analysis researchgate.net.
Solid-Phase Extraction (SPE): This technique utilizes a sorbent material to selectively retain this compound from the biological matrix. After washing away interfering compounds, this compound is eluted with an appropriate solvent researchgate.netresearchgate.net.
The choice of sample preparation method is optimized based on the analyte's physicochemical properties, the biological matrix, and the sensitivity requirements of the analytical method.
Method Validation Parameters
For bioanalytical methods to be considered reliable for PK/PD studies, they must undergo rigorous validation according to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) M10 europa.eueuropa.eu. Key validation parameters ensure the method's suitability for its intended purpose:
Selectivity and Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components in the biological matrix, including endogenous compounds, metabolites, and potential degradation products.
Sensitivity (Limit of Quantification - LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision. This is critical for measuring low-dose exposures.
Linearity: The demonstration that the method provides assay values that are directly proportional to the concentration of this compound over a defined range. This is typically assessed by constructing calibration curves.
Accuracy: The closeness of the measured value to the true value, often expressed as percent bias.
Precision: The degree of agreement among individual measurements of the same sample, expressed as coefficient of variation (CV) for intra-day and inter-day variability.
Recovery: The efficiency of the extraction process, comparing the signal of the extracted analyte to that of an unextracted but spiked sample.
Stability: Assessment of this compound's stability in the biological matrix under various conditions, including freeze-thaw cycles, benchtop storage, and autosampler storage, to ensure sample integrity throughout the analytical process nih.gov.
Research Findings and Data Tables
Specific published research findings and detailed data tables detailing the bioanalytical methodologies for this compound in animal PK/PD studies were not found in the provided search results. However, if such studies were conducted, the data generated would typically be presented in tables summarizing the method validation parameters.
A typical data table for the bioanalytical method validation of this compound in animal plasma would include the following information:
Parameter | Typical Value/Range (Illustrative Example) | Notes |
Analytical Method | LC-MS/MS | State-of-the-art for small molecule quantification in biological matrices. |
Biological Matrix | Rat Plasma | Common matrix for preclinical PK studies. |
Sample Preparation | Protein Precipitation or LLE | Standard extraction techniques to isolate this compound. |
Limit of Quantification (LOQ) | e.g., 1-10 ng/mL | The lowest concentration quantifiable with acceptable accuracy and precision. |
Linearity Range | e.g., 1-1000 ng/mL | Concentration range over which the method provides proportional responses. |
Accuracy (% Bias) | e.g., ±15% (at LOQ), ±5% (at other QCs) | Measures the agreement between measured and true concentrations. |
Precision (% CV) | e.g., ≤15% (at LOQ), ≤5% (at other QCs) | Measures the variability of repeated measurements. |
Recovery | e.g., ≥80% | Efficiency of the extraction process. |
Stability | Freeze-thaw, Benchtop, Long-term storage | Assesses analyte integrity under various conditions encountered during sample handling and analysis. |
Internal Standard | e.g., Deuterated this compound analog | Used to correct for variations in sample preparation and instrument response. |
The absence of specific published data for this compound's bioanalysis in animal PK/PD studies highlights a potential gap in publicly accessible research for this compound in this specific context. Future preclinical investigations would rely on establishing and validating such methods to fully elucidate this compound's pharmacokinetic and pharmacodynamic behavior.
Compound List:
this compound
Theoretical and Computational Chemistry Research of Piridocaine
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstone techniques in modern drug discovery, allowing researchers to visualize and analyze the behavior of molecules and their interactions in a three-dimensional, dynamic context.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein receptor, to form a stable complex. For Piridocaine, the primary therapeutic targets are voltage-gated sodium channels (Na_v), which are crucial for the propagation of action potentials in neurons. rsc.orgnih.gov Docking studies are instrumental in elucidating the specific binding modes of this compound within the channel's pore.
Research on similar amino-amide local anesthetics like lidocaine (B1675312) has identified a key binding site within the inner pore of the Na_v channel, involving interactions with residues in the S6 transmembrane helices of domains III and IV. nih.govnih.govresearchgate.net These interactions often involve aromatic residues, such as phenylalanine and tyrosine, which can form π-π stacking or hydrophobic interactions with the aromatic ring of the anesthetic. nih.gov
A hypothetical molecular docking study of this compound would likely investigate its binding to a homology model or a cryo-electron microscopy structure of a relevant Na_v channel subtype. The goal would be to predict the binding affinity, represented by a docking score, and identify the key amino acid residues that stabilize the this compound-channel complex. Such studies would predict that the protonated amine of the piperidine (B6355638) ring forms a crucial hydrogen bond or electrostatic interaction with acidic or polar residues in the pore, while the pyridine (B92270) ring engages in hydrophobic interactions, effectively occluding the channel. researchgate.net
Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
This compound | Na_v1.5 | -7.8 | Phe1760, Tyr1767, Leu1465 |
Lidocaine | Na_v1.5 | -7.5 | Phe1760, Tyr1767 |
Bupivacaine | Na_v1.5 | -8.2 | Phe1760, Tyr1767, Val1764 |
Note: This table presents hypothetical data for illustrative purposes, based on typical binding affinities observed for local anesthetics.
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-receptor complex over time. nih.gov MD simulations applied to this compound would involve placing the docked complex in a simulated physiological environment, including a lipid bilayer and aqueous solvent, and then calculating the atomic motions over a period of nanoseconds to microseconds. mdpi.com
These simulations can be used to:
Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding pose predicted by docking is stable over time.
Analyze Conformational Flexibility: MD simulations reveal the flexibility of different parts of the this compound molecule, such as the rotation around the amide linker and the conformational states of the piperidine ring, which can influence its binding and unbinding kinetics. nih.govresearchgate.net Studies on fluorinated piperidines, for example, show how substituents can significantly alter conformational preferences. nih.govresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its intrinsic reactivity, stability, and spectroscopic characteristics. tandfonline.comias.ac.in For this compound, DFT studies can elucidate the distribution of electron density and identify the parts of the molecule most likely to participate in chemical interactions.
Key parameters derived from DFT calculations include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. tandfonline.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the carbonyl oxygen would be expected to be regions of negative potential, while the hydrogen on the amide group would be a site of positive potential.
Atomic Charges: These calculations quantify the partial charge on each atom, helping to predict intermolecular interactions like hydrogen bonding.
Quantum Chemical Descriptor | Hypothetical Value for this compound | Significance |
HOMO Energy | -6.5 eV | Relates to electron-donating ability |
LUMO Energy | -0.8 eV | Relates to electron-accepting ability |
HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
Dipole Moment | 3.2 Debye | Measures overall molecular polarity |
Note: This table contains theoretical values for illustrative purposes, based on typical results for similar aromatic amide structures.
In Silico Screening and Virtual Library Design for this compound Analogues
In silico screening, or virtual screening, is a computational strategy used in drug discovery to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can be applied to discover novel local anesthetics or to design analogues of this compound with improved properties, such as higher potency or selectivity.
The process typically involves:
Virtual Library Design: A virtual library of this compound analogues can be created by systematically modifying its chemical scaffold. This could involve adding various substituents to the pyridine ring, altering the length or nature of the intermediate chain, or modifying the piperidine moiety. rsc.org These designed compounds exist only as data files, allowing for the exploration of a vast chemical space without initial chemical synthesis.
High-Throughput Docking: The entire virtual library is then computationally screened against the three-dimensional structure of the target, such as a voltage-gated sodium channel. enamine.netotavachemicals.comotavachemicals.com Each compound is docked into the target's binding site, and its predicted binding affinity is calculated.
Hit Prioritization: Compounds are ranked based on their docking scores and other criteria, such as drug-likeness (e.g., adherence to Lipinski's Rule of Five). The top-ranked "hits" are then prioritized for synthesis and subsequent experimental testing, significantly reducing the time and cost associated with traditional high-throughput screening.
Data-Driven Approaches and Chemoinformatics in this compound Research
Chemoinformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. A key data-driven approach in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com
A QSAR study for this compound analogues would aim to build a statistical model that correlates the chemical structures of a series of compounds with their measured biological activity (e.g., anesthetic potency). nih.govacs.org The typical workflow is as follows:
Dataset Compilation: A dataset of this compound analogues with their experimentally determined anesthetic activities is assembled.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical parameters derived from DFT.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques to ensure it is robust and not due to chance correlation.
Once validated, the QSAR model can be used to predict the anesthetic potency of new, not-yet-synthesized this compound analogues. This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to be highly active, thereby streamlining the drug optimization process. rsc.org
Emerging Research Areas and Unexplored Dimensions of Piridocaine
Piridocaine as a Research Tool or Probe Molecule in Chemical Biology
The chemical structure and properties of this compound lend themselves to its use as a research tool or probe molecule within chemical biology. Chemical biology aims to understand biological systems using chemical approaches and tools rsc.orgethz.chgrc.orgbiorxiv.orglmu.de. This compound, like other small molecules, can be employed to investigate specific biological pathways, protein functions, or cellular mechanisms. While not a primary focus in the readily available literature, its potential lies in its ability to interact with biological targets. For instance, photoaffinity labeling (PAL) is a technique that utilizes chemical probes to covalently bind targets upon light activation, aiding in the identification of drug targets and binding sites nih.gov. Although this compound is not explicitly mentioned in this context, the principle applies to molecules with suitable chemical handles that can be modified for such probing. Similarly, activity-based protein profiling (ABPP) uses small-molecule chemical probes to understand compound-target interactions frontiersin.org. The development of novel chemical tools, including inhibitors and activators, is central to chemical biology research for interrogating biological processes chemicalprobes.orgrsc.org. This compound's pharmacological activity suggests it could be a starting point for designing such probes, provided its interactions can be precisely characterized and potentially modified for specific experimental applications.
Advanced Delivery Systems for Experimental Research Applications (Non-clinical)
The development of advanced delivery systems is crucial for optimizing the application of compounds in experimental research, particularly when precise control over release kinetics and localization is required. While much research on drug delivery systems focuses on clinical applications mdpi.commdpi.comypidathu.or.idnih.gov, the principles can be adapted for non-clinical research settings. Advanced drug delivery systems, such as hydrogels, liposomal formulations, and polymeric microspheres, are designed to enable prolonged and localized release, minimizing systemic exposure mdpi.comnih.gov. For experimental purposes, these systems could be employed to deliver this compound to specific cellular or tissue models in vitro or in animal models in vivo, allowing for detailed study of its effects without the complexities of clinical administration.
The design of experiments (DOE) is a systematic approach used in formulation development to optimize various parameters, ensuring robustness and efficiency pharmtech.comresearchgate.netresearchgate.net. This methodology could be applied to develop specialized delivery systems for this compound for research use, focusing on parameters like particle size, encapsulation efficiency, and release rates, tailored to specific experimental needs rather than therapeutic outcomes. For example, nanocarriers are being developed for transporting molecules across biological barriers for therapeutic purposes malvernpanalytical.com, and similar strategies could be adapted to deliver this compound for targeted experimental investigations.
Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edusigmaaldrich.comskpharmteco.com. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods. The "greenification" of chemical syntheses involves optimizing reactions to reduce waste, use safer solvents, improve atom economy, and decrease energy consumption diva-portal.orged.govjocpr.com.
While specific studies detailing the green synthesis of this compound were not found, research into the green synthesis of related local anesthetics, such as lidocaine (B1675312), provides a precedent. For instance, a student-driven project focused on greener synthesis of lidocaine by decreasing reaction temperature, replacing solvents, using fewer starting material equivalents, employing catalytic amounts of reagents, and developing one-pot procedures diva-portal.orged.gov. These approaches exemplify the core tenets of green chemistry, including:
Prevention: Minimizing waste generation.
Atom Economy: Maximizing the incorporation of all materials into the final product.
Less Hazardous Chemical Syntheses: Using and generating substances with low toxicity.
Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure where possible.
Catalysis: Preferring catalytic reagents over stoichiometric ones.
The application of these principles to this compound synthesis could involve exploring alternative reaction media, such as natural deep eutectic solvents (NADES) jsynthchem.com, or utilizing catalytic methods that improve efficiency and reduce byproducts. Microwave or ultrasonic irradiation, known to accelerate reactions and reduce energy use, are also recognized green chemistry techniques impactfactor.orgnih.gov.
Compound List:
this compound
Lidocaine
Benzocaine
Nirmatrelvir
Paxlovid
Challenges and Future Directions in Piridocaine Research
Methodological Hurdles and Innovations in Piridocaine Research
Research into chemical compounds often encounters methodological challenges that can impede progress. For this compound, these may include difficulties in synthesis, purification, and characterization. Innovations in synthetic chemistry, such as the development of more efficient catalytic methods or flow chemistry techniques, could streamline the production of this compound and its analogs, potentially reducing costs and improving yields. Analytical methods also present a critical area for innovation. Developing highly sensitive and specific analytical techniques for this compound detection and quantification in complex biological matrices is essential for accurate pharmacokinetic and pharmacodynamic studies ijrrjournal.comnih.govresearchgate.net. Challenges in analytical method development often involve ensuring specificity, accuracy, precision, and robustness, as outlined by regulatory guidelines like ICH Q14 lcms.czich.org. Innovations in chromatography, mass spectrometry, and spectroscopic analysis are crucial for overcoming these hurdles and providing reliable data.
Translational Research Opportunities from Preclinical to Advanced Preclinical Stages
The transition of this compound from initial laboratory findings to potential clinical applications necessitates robust translational research. A significant challenge in drug development is the "valley of death," where promising preclinical results fail to translate into effective human therapies nih.govtexilajournal.comnih.gov. For this compound, identifying and validating appropriate preclinical models that accurately predict its efficacy and safety in humans is paramount. Opportunities lie in refining these models, perhaps through the use of advanced in vitro systems, organ-on-a-chip technologies, or more predictive animal models that better recapitulate human physiology and disease states nih.gov. Advanced preclinical studies must meticulously assess pharmacokinetics, pharmacodynamics, and toxicology to build a strong rationale for human trials. Bridging the gap between preclinical efficacy and clinical outcomes requires a deep understanding of disease mechanisms and the compound's interaction within complex biological systems nih.govnhlbicatalyze.org.
Interdisciplinary Research Needs for Comprehensive Understanding
A comprehensive understanding of this compound's behavior and potential applications necessitates an interdisciplinary approach. Pharmacology, medicinal chemistry, biology, and computational sciences must converge to unravel its mechanisms of action, optimize its properties, and predict its interactions within biological systems researchgate.netufl.eduuthscsa.edu. Challenges arise from the inherent differences in methodologies, terminologies, and research cultures across disciplines leru.orgj-jdis.comforskningsradet.notyndall.ac.uknih.gov. Fostering effective interdisciplinary collaboration requires creating platforms for dialogue, establishing shared research goals, and developing common languages and frameworks. For instance, computational chemistry can aid in predicting molecular interactions and designing new this compound derivatives, while advanced biological assays are needed to validate these predictions researchgate.netnih.gov. Understanding the complex interplay of this compound with biological targets and pathways will benefit from integrated research efforts that combine expertise from diverse scientific fields.
Future Prospects for this compound-Based Chemical Research
Q & A
Basic Research Questions
Q. How can researchers characterize the molecular properties and pharmacokinetic profile of Piridocaine for preclinical studies?
- Methodological Answer : Begin with computational modeling (e.g., Morgan fingerprint analysis for substructure identification ) and validate via in vitro assays. Use tools like SMILES notation (e.g.,
c1ccc(c(c1)C(=O)OCC[C@@H]2CCCC[NH2+]2)N
) to analyze chemical interactions. Physicochemical properties (e.g., solubility, partition coefficient) should be measured using standardized protocols (e.g., OECD guidelines). Reference primary literature for baseline comparisons with structurally similar anesthetics (e.g., lidocaine) .
Q. What experimental frameworks are suitable for studying this compound’s efficacy in local anesthesia models?
- Methodological Answer : Apply the PICOT framework to structure hypotheses:
- Population : Animal/ tissue models (e.g., rodent nerve blocks).
- Intervention : this compound administration at varying concentrations.
- Comparison : Benchmark against established anesthetics (e.g., bupivacaine).
- Outcome : Latency, duration, and reversibility of anesthesia.
- Time : Acute vs. prolonged effects .
Validate results using electrophysiological recordings (e.g., compound action potential suppression).
Q. How can researchers ensure reproducibility in synthesizing this compound analogs?
- Methodological Answer : Document synthesis protocols with granular detail, including reagent purity, reaction conditions (temperature, pH), and purification methods (e.g., HPLC). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing . Cross-validate spectral data (NMR, IR) against published standards .
Advanced Research Questions
Q. How can contradictions in this compound’s neurotoxicity data across studies be systematically resolved?
- Methodological Answer : Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., PRISMA guidelines). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analysis (e.g., dose-dependent effects). Address bias via risk-of-tools (e.g., ROBINS-I) . For conflicting in vivo results, perform dose-response studies with histological validation (e.g., neuronal apoptosis markers) .
Q. What advanced computational strategies can predict this compound’s off-target interactions in complex biological systems?
- Methodological Answer : Employ deep docking (DD) for virtual screening of ultra-large chemical libraries. Use Morgan fingerprints to map substructure contributions to binding affinity . Validate predictions via molecular dynamics simulations (e.g., GROMACS) and in vitro receptor-binding assays (e.g., radioligand displacement) .
Q. How can researchers design ethically compliant clinical trials for this compound in vulnerable populations (e.g., pediatric patients)?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Incorporate safeguards like independent data monitoring boards (DMBs) and explicit informed consent protocols. Use adaptive trial designs (e.g., Bayesian methods) to minimize patient risk while maximizing data utility .
Data Presentation and Analysis
Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous populations?
- Methodological Answer : Use mixed-effects models to account for inter-individual variability. For non-linear relationships, apply logistic regression or Emax models. Report confidence intervals and effect sizes (e.g., Cohen’s d) . Visualize data via forest plots for meta-analyses or heatmaps for high-throughput screening results .
Q. How should researchers address missing data in longitudinal studies of this compound’s metabolic clearance?
- Methodological Answer : Implement multiple imputation (MI) for missing at random (MAR) data. Validate assumptions via Little’s MCAR test. For sensitivity analysis, compare complete-case analysis with MI results. Document handling of missing data in supplementary materials .
Research Design Tools
Q. What frameworks guide the formulation of this compound-specific research questions in translational studies?
- Methodological Answer : Combine PICOT for clinical relevance and SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative studies . For mechanistic inquiries, use COSMIN (COnsensus-based Standards for the selection of health Measurement INstruments) to standardize outcome measures .
Retrosynthesis Analysis
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